molecular formula C19H20N4O3 B2393979 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034579-11-6

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2393979
CAS RN: 2034579-11-6
M. Wt: 352.394
InChI Key: DWBCBRHYKBBEPM-HDJSIYSDSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

Chemical Background and Synthesis

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound that can be associated with broader chemical families such as quinoxalines and pyrazoles, which have been extensively studied for their diverse biological activities and potential in drug development. Quinoxalines, also known as benzopyrazines, are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds, along with pyrazoles, are recognized for their roles in the synthesis of dyes, pharmaceuticals, and antibiotics. Their antitumoral properties have been a subject of significant interest in recent research, emphasizing the potential of these compounds in medicinal chemistry and therapeutic applications (Pareek & Kishor, 2015; Dar & Shamsuzzaman, 2015).

Biological Activities and Applications

The structural complexity of 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide and its related compounds allows for a broad range of biological activities, making them valuable in various therapeutic areas. Benzazoles and their derivatives, for instance, display a wide array of biological activities, including cytotoxic and pharmacological activities, which are crucial for the development of new therapeutic agents. The guanidine group, when bonded to a benzazole ring, results in compounds that could modify the biological activity of these heterocycles, offering insights into the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Chemical Inhibitors and Their Selectivity

Research into the selectivity of chemical inhibitors, including those affecting cytochrome P450 isoforms, underscores the importance of understanding the metabolic pathways and interactions of these compounds. This knowledge is essential for predicting drug-drug interactions and the safe use of these compounds in therapeutic settings (Khojasteh et al., 2011).

Environmental Considerations

The environmental persistence and transformation of pharmaceutical compounds, such as acetaminophen, underline the importance of understanding the environmental fate and behavior of chemical substances. Studies on acetaminophen have revealed its transformation into various intermediates under different environmental conditions, highlighting the need for monitoring, detection, and adequate treatment technologies to address the challenges posed by these micropollutants (Vo et al., 2019).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(11-16-15-3-1-2-4-17(15)26-23-16)22-13-5-7-14(8-6-13)25-19-12-20-9-10-21-19/h1-4,9-10,12-14H,5-8,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCBRHYKBBEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

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